Trametinib Impurity-I

Catalog No.
S14399800
CAS No.
M.F
C26H23FIN5O5
M. Wt
631.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trametinib Impurity-I

Product Name

Trametinib Impurity-I

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Molecular Formula

C26H23FIN5O5

Molecular Weight

631.4 g/mol

InChI

InChI=1S/C26H23FIN5O5/c1-13(34)29-15-5-4-6-17(12-15)32-21-20(23(35)33(25(32)37)16-8-9-16)22(31(3)24(36)26(21,2)38)30-19-10-7-14(28)11-18(19)27/h4-7,10-12,16,38H,8-9H2,1-3H3,(H,29,34)

InChI Key

PZDRAVCDHCXECY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C3=C(C(=NC4=C(C=C(C=C4)I)F)N(C(=O)C3(C)O)C)C(=O)N(C2=O)C5CC5
: Incomplete reactions or side reactions during the synthesis of Trametinib.
  • Degradation Products: Stability issues leading to breakdown products that manifest as impurities.
  • Isomerization: Formation of different stereoisomers that may not be the intended product.
  • Quality control measures in pharmaceutical production often involve analytical techniques such as high-performance liquid chromatography to identify and quantify such impurities .

    Trametinib Impurity-I is primarily relevant in the context of pharmaceutical quality control. Its applications include:

    • Analytical Standards: Used as a reference standard in analytical testing to ensure the purity of Trametinib formulations.
    • Stability Testing: Helps in evaluating the stability and shelf-life of Trametinib-containing products.
    • Regulatory Compliance: Essential for meeting regulatory requirements for impurity profiles in drug submissions .

    Several compounds are structurally or functionally related to Trametinib Impurity-I. These include:

    Compound NameMolecular FormulaKey Characteristics
    TrametinibC26H28F3N5O3C_{26}H_{28}F_{3}N_{5}O_3Selective MEK inhibitor used for cancer treatment
    CobimetinibC23H22F2N4OC_{23}H_{22}F_{2}N_{4}OAnother MEK inhibitor with a different profile
    SelumetinibC22H22F3N5OC_{22}H_{22}F_{3}N_{5}OMEK inhibitor used for treating non-small cell lung cancer
    BinimetinibC22H24F2N4C_{22}H_{24}F_{2}N_{4}A selective MEK inhibitor used in oncology

    Uniqueness

    Trametinib Impurity-I is unique primarily due to its role as an impurity rather than an active therapeutic agent. Its chemical structure includes specific halogenated elements (iodine and fluorine) that differentiate it from other MEK inhibitors. This uniqueness underscores its importance in quality control processes within pharmaceutical manufacturing.

    Mechanistic Insights into Process-Related Contaminant Generation

    The formation of process-related impurities during trametinib synthesis represents a significant challenge in pharmaceutical manufacturing, with multiple mechanistic pathways contributing to unwanted byproduct generation [1]. Trametinib Impurity-I, characterized by the molecular formula C26H23FIN5O5 and molecular weight of 631.4 g/mol, emerges as a critical process contaminant that requires comprehensive understanding for effective control [2]. The impurity profile observed during trametinib laboratory optimization reveals distinct formation patterns that correlate with specific synthetic transformations [3].

    Research investigations have identified three primary mechanistic pathways responsible for process-related contaminant generation during trametinib synthesis [3] [4]. These pathways involve acetylation reactions, nitro reduction sequences, and tin-mediated transformations, each contributing to the overall impurity burden through distinct chemical mechanisms [3]. The complex pyrido[4,3-d]pyrimidine core structure of trametinib presents multiple reactive sites that can participate in side reactions under synthetic conditions [1].

    Cyclopropanamide Derivative Formation During Acetylation

    The acetylation step in trametinib synthesis represents a critical transformation where cyclopropanamide derivatives, including Trametinib Impurity-I, are formed through competing reaction pathways [3] [5]. During the conversion of 1-(3-aminophenyl)-3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidine to the final acetylated product, acetic anhydride in the presence of pyridine can lead to multiple acetylation products [3].

    The mechanistic pathway involves nucleophilic attack by the primary amine group on the activated carbonyl carbon of acetic anhydride [6]. Under standard conditions, this reaction proceeds through a tetrahedral intermediate that subsequently eliminates acetate to form the desired acetamide product [6]. However, the presence of multiple nitrogen-containing functional groups within the pyrido[4,3-d]pyrimidine scaffold creates opportunities for competing acetylation reactions [3].

    The formation of Trametinib Impurity-I specifically occurs through over-acetylation or mis-acetylation of the intermediate compound [5]. The cyclopropanamide moiety present in the impurity structure suggests that the cyclopropyl group attached to the pyrimidine nitrogen may participate in side reactions during the acetylation process [2]. This mechanism is supported by the observation that prolonged reaction times or elevated temperatures during acetylation increase the formation of this specific impurity [3].

    Table 1: Acetylation Reaction Parameters and Impurity Formation

    ParameterStandard ConditionsImpurity Formation Level
    Temperature25-30°C0.2-0.5%
    Reaction Time2-4 hours0.3-0.7%
    Acetic Anhydride Equivalents1.2 eq0.4-0.8%
    Pyridine Equivalents2.0 eq0.2-0.6%

    The role of pyridine as a base in this transformation extends beyond simple acid neutralization [6]. Pyridine coordinates with the acetic anhydride, forming a more reactive acetylating species that can induce side reactions with secondary nitrogen atoms in the pyrido[4,3-d]pyrimidine system [6]. The electronic nature of the heterocyclic system influences the regioselectivity of acetylation, with electron-rich nitrogen centers being more susceptible to unwanted acetylation [3].

    Desiodo Impurity Evolution in Nitro Reduction Sequences

    The nitro reduction step in trametinib synthesis employs tin(II) chloride dihydrate as the reducing agent, a transformation that generates multiple impurities including desiodo derivatives [3] [4]. The desiodo impurity formation occurs through two distinct mechanistic pathways: contamination of starting materials and side reactions during the reduction process itself [3].

    The primary pathway involves the presence of 2-fluoroaniline as a contaminant in the key starting material 2-fluoro-4-iodoaniline [3]. When this impurity is carried through the synthetic sequence, it leads to the formation of the corresponding desiodo trametinib derivative lacking the iodine substituent [3]. The molecular structure of this impurity corresponds to N-(3-{3-cyclopropyl-5-[(2-fluorophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide with molecular weight of 488 g/mol [3].

    The secondary pathway involves the reductive deiodination of the 2-fluoro-4-iodophenyl moiety during the tin(II) chloride-mediated nitro reduction [3] [7]. This process occurs through the formation of organotin intermediates that can undergo homolytic cleavage of the carbon-iodine bond [7]. The mechanism involves coordination of the iodoaryl group to the tin center, followed by single-electron transfer processes that result in iodine atom abstraction [7].

    Table 2: Nitro Reduction Conditions and Desiodo Impurity Formation

    Reducing AgentSolventTemperatureDesiodo Impurity Level
    Tin(II) chloride dihydrateEthanolReflux0.5-1.2%
    Raney Nickel/HydrazineEthanolReflux0.1-0.3%
    Iron powderAcetic acid80°C0.2-0.5%

    The formation of desiodo impurities is particularly problematic because these compounds possess similar chromatographic properties to the desired product, making their removal challenging [3]. The electronic properties of the fluorophenyl system influence the extent of deiodination, with the electron-withdrawing fluorine substituent stabilizing the resulting aryl radical intermediate [7].

    Cyclic Byproduct Generation in Tin(II)-Mediated Transformations

    Prolonged reaction times during tin(II) chloride-mediated nitro reduction lead to the formation of cyclic impurities through intramolecular cyclization reactions [3] [4]. The cyclic impurity identified in trametinib synthesis corresponds to 3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-1-(2-methylquinolin-7-yl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione with molecular weight of 624 g/mol [3].

    The mechanistic pathway for cyclic impurity formation involves the interaction of the reduced amine group with the tin(II) species to form a coordinate complex [3]. Under prolonged heating conditions, this complex undergoes intramolecular cyclization through nucleophilic attack of the amine nitrogen on an activated carbon center within the pyrido[4,3-d]pyrimidine system [3]. The resulting quinoline-fused structure represents a thermodynamically stable product that is difficult to reverse under the reaction conditions [3].

    The formation mechanism is supported by the observation that reaction times exceeding 24 hours under reflux conditions lead to significant cyclic impurity formation [3]. The degree of contamination ranges from 0.5-1.0% when prolonged reaction times are employed [3]. The stannous chloride dihydrate serves as both a reducing agent and a Lewis acid catalyst, promoting the cyclization through coordination to the nitrogen atoms [3].

    Table 3: Tin(II)-Mediated Transformation Parameters and Cyclic Impurity Formation

    Reaction TimeTemperatureTin(II) Chloride EquivalentsCyclic Impurity Level
    6 hoursReflux10 eq0.1-0.2%
    12 hoursReflux10 eq0.3-0.5%
    24 hoursReflux10 eq0.5-1.0%
    48 hoursReflux10 eq1.2-2.0%

    The electronic nature of the pyrido[4,3-d]pyrimidine core system influences the cyclization tendency, with the electron-deficient pyrimidine ring activating adjacent positions toward nucleophilic attack [8]. The presence of the cyclopropyl substituent provides additional steric constraints that direct the cyclization toward the observed quinoline-fused product [3]. The tin(II) species acts as a template, organizing the reactive centers in the appropriate spatial arrangement for intramolecular bond formation [3].

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    2

    Exact Mass

    631.07279 g/mol

    Monoisotopic Mass

    631.07279 g/mol

    Heavy Atom Count

    38

    Dates

    Last modified: 08-10-2024

    Explore Compound Types